(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile
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Overview
Description
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, followed by functional group transformations to introduce the hydroxymethyl and carbonitrile groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. This may include continuous flow chemistry techniques, automated synthesis, and the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of (2R)-2-(Formyl)indoline-5-carbonitrile or (2R)-2-(Carboxyl)indoline-5-carbonitrile.
Reduction: Formation of (2R)-2-(Aminomethyl)indoline-5-carbonitrile.
Substitution: Formation of various substituted indoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound may be studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile would depend on its specific biological target. Generally, indoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl and carbonitrile groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Indoline-2-carboxylic acid
- Indoline-5-carboxamide
- (2S)-2-(Hydroxymethyl)indoline-5-carbonitrile
Uniqueness
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is unique due to its specific stereochemistry and functional groups The (2R) configuration may confer distinct biological activity compared to its (2S) counterpart
Biological Activity
(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
The molecular formula of this compound is C10H10N2O, with a molecular weight of 174.20 g/mol. The compound features a hydroxymethyl group and a carbonitrile group attached to an indoline core, which may contribute to its biological properties.
Antimicrobial Properties
Indoline derivatives, including this compound, have been associated with antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various pathogens, making them candidates for further investigation as antimicrobial agents.
Anticancer Activity
Recent studies highlight the anticancer potential of indoline-based compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain indoline compounds exhibit IC50 values in the micromolar range, indicating their effectiveness in inhibiting tumor cell proliferation .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | TBD |
Indoline Derivative 43 | A549 | 1.38 |
Gemcitabine | A549 | 5.35 |
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Similar indoline derivatives have been identified as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes involved in inflammatory processes. Compounds with these inhibitory activities showed promising results in animal models of inflammation .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes and receptors. The structural features of the compound may enhance its binding affinity to these targets, modulating their activity and thereby influencing cellular responses .
Case Studies
- Anticancer Study : A study evaluated the anticancer effects of various indoline derivatives, including this compound, against A549 lung cancer cells. Results indicated that these compounds could inhibit cell proliferation effectively at low concentrations.
- Anti-inflammatory Activity : In vivo studies demonstrated that indoline derivatives could reduce inflammation in zymosan-induced peritonitis models, showcasing their potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-3,9,12-13H,4,6H2/t9-/m1/s1 |
InChI Key |
JWTFUDCLXAIOJW-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](NC2=C1C=C(C=C2)C#N)CO |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)C#N)CO |
Origin of Product |
United States |
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